
Methyl 2-amino-3-fluoro-6-methylbenzoate
説明
“Methyl 2-amino-3-fluoro-6-methylbenzoate” is a chemical compound with the CAS Number: 1785567-79-4 . It has a molecular weight of 183.18 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-amino-2-fluoro-6-methylbenzoate . The Inchi Code for this compound is 1S/C9H10FNO2/c1-5-3-4-6 (11)8 (10)7 (5)9 (12)13-2/h3-4H,11H2,1-2H3 . The Inchi Key is RSIDZTKHSXTEOT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-fluoro-6-methylbenzoate” is a pale-yellow to yellow-brown liquid .科学的研究の応用
Antimicrobial Preservative in Various Products Methyl 2-amino-3-fluoro-6-methylbenzoate, also recognized as methyl paraben, has been extensively used as an antimicrobial preservative in foods, drugs, and cosmetics. It exhibits stability, non-volatility, and is known for its antimicrobial properties. The compound is absorbed through the skin and the gastrointestinal tract, hydrolyzed to p-hydroxybenzoic acid, conjugated, and then rapidly excreted in the urine without evidence of accumulation. Despite its widespread use for over 50 years, methyl paraben is considered practically non-toxic and non-irritating for individuals with normal skin (Soni, Taylor, Greenberg, & Burdock, 2002).
Investigation of Carcinogenic Properties Studies have investigated the presence and potential carcinogenic properties of structurally similar compounds like 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole and 2-aminodipyrido[1,2-a:3',2'-d]imidazole in biological samples. These carcinogenic heterocyclic amines were found at elevated levels in the plasma of uremic patients, suggesting a possible excretory pathway through the kidneys. This emphasizes the importance of understanding the behavior and potential health risks of such compounds in the human body (Manabe et al., 1987).
Environmental Presence and Behavior Parabens, including compounds structurally related to methyl 2-amino-3-fluoro-6-methylbenzoate, have been examined for their environmental presence, behavior, and potential as weak endocrine disrupters. While these compounds are biodegradable, they are consistently found in surface water and sediments due to the widespread consumption of paraben-based products and their continuous introduction into the environment. The study also highlighted the formation of chlorinated by-products, which are more stable and persistent than the parent species, necessitating further research into their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications in Cancer Research and Imaging The compound has been indirectly associated with cancer research and imaging technologies. For instance, amino acid tracers similar in structure to methyl 2-amino-3-fluoro-6-methylbenzoate are used in positron emission tomography (PET) for tumor diagnosis, prognosis prediction, and therapy planning in gliomas. The study of these tracers helps in understanding tumor behavior and planning effective treatments (Herholz, 2017).
Safety And Hazards
特性
IUPAC Name |
methyl 2-amino-3-fluoro-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDYEYUKTBXHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-fluoro-6-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)

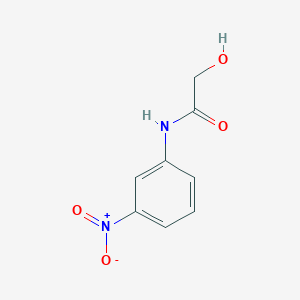
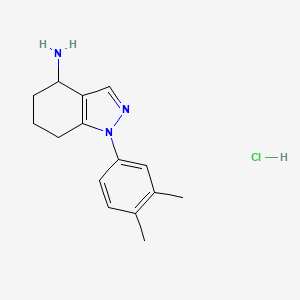



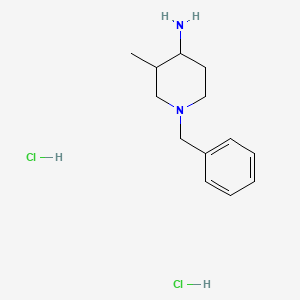
![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)

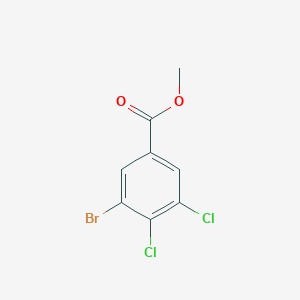
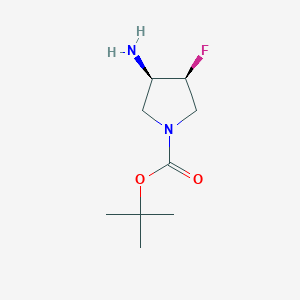
![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)